molecular formula C5H6N2OS B048172 2-(Methylthio)pyrimidin-4-ol CAS No. 124700-70-5

2-(Methylthio)pyrimidin-4-ol

Cat. No. B048172
M. Wt: 142.18 g/mol
InChI Key: UYHSQVMHSFXUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07217794B2

Procedure details

2-Thiouracil (33.3 g, 0.26 mol) was dissolved in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water; ˜0.52 mol). The mixture was placed in an ice bath until the internal reaction temperature was 0° C. Methyl iodide (18.5 mL, 0.29 mol) was slowly added. The resulting reaction mixture was allowed to return to room temperature and then stirred for 16 hours. The pale yellow solution was cooled to 0° C. and acidified with glacial acetic acid. The white precipitate that formed was collected by vacuum filtration, washed with cold water (3×150 mL), and dried to afford 2-methylsulfanyl-3H-pyrimidin-4-one as a white powder. (37.4 g, 98%).
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
183 mL
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[S:3].[OH-].[Na+].[CH3:11]I>C(O)(=O)C>[CH3:11][S:3][C:2]1[NH:4][C:5](=[O:6])[CH:7]=[CH:8][N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
N1C(=S)NC(=O)C=C1
Name
Quantity
183 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was placed in an ice bath until the internal reaction temperature
CUSTOM
Type
CUSTOM
Details
was 0° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to return to room temperature
CUSTOM
Type
CUSTOM
Details
The white precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold water (3×150 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CSC1=NC=CC(N1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.